molecular formula C8H15NO2 B1282522 1-(Azepan-1-yl)-2-hydroxyethan-1-one CAS No. 51068-58-7

1-(Azepan-1-yl)-2-hydroxyethan-1-one

Cat. No.: B1282522
CAS No.: 51068-58-7
M. Wt: 157.21 g/mol
InChI Key: WLAFVVDXJLJATJ-UHFFFAOYSA-N
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Description

1-(Azepan-1-yl)-2-hydroxyethan-1-one is an organic compound featuring a seven-membered azepane ring attached to a hydroxyethanone moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(Azepan-1-yl)-2-hydroxyethan-1-one can be synthesized through several methods. One common approach involves the reaction of azepane with glycidol under acidic or basic conditions to form the desired product. Another method includes the reaction of azepane with ethylene oxide followed by hydrolysis.

Industrial Production Methods: In industrial settings, the production of this compound typically involves the use of large-scale reactors where azepane and ethylene oxide are reacted under controlled temperatures and pressures. The reaction mixture is then subjected to purification processes such as distillation or crystallization to obtain the pure compound.

Chemical Reactions Analysis

Types of Reactions: 1-(Azepan-1-yl)-2-hydroxyethan-1-one undergoes various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a ketone.

    Reduction: The carbonyl group can be reduced to form an alcohol.

    Substitution: The hydroxy group can be substituted with other functional groups such as halides or amines.

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents like sodium borohydride or lithium aluminum hydride.

    Substitution: Reagents like thionyl chloride for halogenation or amines for amination.

Major Products:

    Oxidation: 1-(Azepan-1-yl)-2-oxoethan-1-one.

    Reduction: 1-(Azepan-1-yl)-2-hydroxyethanol.

    Substitution: 1-(Azepan-1-yl)-2-chloroethan-1-one or 1-(Azepan-1-yl)-2-aminoethan-1-one.

Scientific Research Applications

1-(Azepan-1-yl)-2-hydroxyethan-1-one has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism by which 1-(Azepan-1-yl)-2-hydroxyethan-1-one exerts its effects involves interactions with various molecular targets. For instance, it may inhibit certain enzymes or interact with cellular membranes, leading to changes in cellular function. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

    1-(Azepan-1-yl)dodecan-1-one: Known for its use as a penetration enhancer in transdermal drug delivery.

    1-(Azepan-1-yl)-2-hydroxyethanethione: Similar structure but with a thione group, used in different chemical applications.

Uniqueness: 1-(Azepan-1-yl)-2-hydroxyethan-1-one is unique due to its combination of the azepane ring and hydroxyethanone moiety, which imparts distinct chemical and physical properties. This uniqueness makes it valuable in various research and industrial applications.

Properties

IUPAC Name

1-(azepan-1-yl)-2-hydroxyethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H15NO2/c10-7-8(11)9-5-3-1-2-4-6-9/h10H,1-7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WLAFVVDXJLJATJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCCN(CC1)C(=O)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H15NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20546394
Record name 1-(Azepan-1-yl)-2-hydroxyethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20546394
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

157.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

51068-58-7
Record name 1-(Azepan-1-yl)-2-hydroxyethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20546394
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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